Cas no 828911-01-9 (N-Benzyl-2-piperazin-1-ylacetamide)
828911-01-9 structure
Product Name:N-Benzyl-2-piperazin-1-ylacetamide
Numero CAS:828911-01-9
MF:C13H19N3O
MW:233.309462785721
MDL:MFCD08691368
CID:1806913
PubChem ID:2756655
Update Time:2025-05-24
N-Benzyl-2-piperazin-1-ylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineacetamide, N-(phenylmethyl)-
- 2-(4-benzylpiperazin-1-yl)acetamide
- 828911-01-9
- N-benzyl-2-(piperazin-1-yl)acetamide
- SCHEMBL6524983
- DA-02550
- STK501463
- EN300-26534
- Z223639248
- ALBB-006986
- AKOS000266674
- N-benzyl-2-piperazin-1-ylacetamide
- N-Benzyl-2-piperazin-1-ylacetamide
-
- MDL: MFCD08691368
- Inchi: 1S/C13H19N3O/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2,(H,15,17)
- Chiave InChI: PEFLHMLMYGIRGW-UHFFFAOYSA-N
- Sorrisi: O=C(CN1CCNCC1)NCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 233.152812238g/mol
- Massa monoisotopica: 233.152812238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 233
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 44.4Ų
N-Benzyl-2-piperazin-1-ylacetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26534-0.05g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 0.05g |
$25.0 | 2025-02-20 | |
| Enamine | EN300-26534-0.1g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 0.1g |
$37.0 | 2025-02-20 | |
| Enamine | EN300-26534-0.25g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 0.25g |
$52.0 | 2025-02-20 | |
| Enamine | EN300-26534-0.5g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 0.5g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-26534-1.0g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 1.0g |
$107.0 | 2025-02-20 | |
| Enamine | EN300-26534-2.5g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 2.5g |
$187.0 | 2025-02-20 | |
| Enamine | EN300-26534-5.0g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 5.0g |
$287.0 | 2025-02-20 | |
| Enamine | EN300-26534-10.0g |
N-benzyl-2-(piperazin-1-yl)acetamide |
828911-01-9 | 95.0% | 10.0g |
$430.0 | 2025-02-20 | |
| TRC | B126790-100mg |
N-Benzyl-2-piperazin-1-ylacetamide |
828911-01-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126790-500mg |
N-Benzyl-2-piperazin-1-ylacetamide |
828911-01-9 | 500mg |
$ 70.00 | 2022-06-07 |
N-Benzyl-2-piperazin-1-ylacetamide Letteratura correlata
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
828911-01-9 (N-Benzyl-2-piperazin-1-ylacetamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti